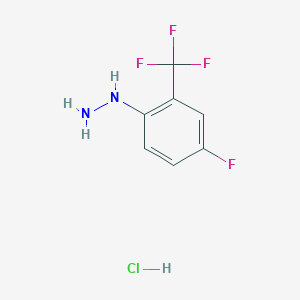

1,2,3,4-Tétrahydro-1,6-naphtyridin-8-amine

Vue d'ensemble

Description

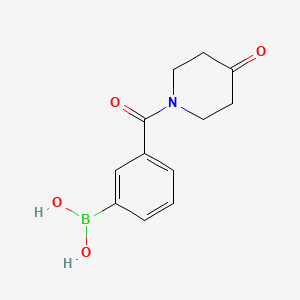

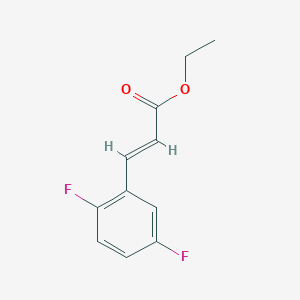

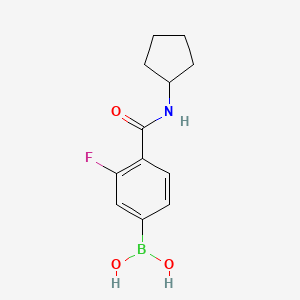

1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine is a type of heterocyclic compound . It is used to enhance the catalytic activity of 4-(dialkylamino)pyridines for acetylation by conformational fixation .

Molecular Structure Analysis

Naphthyridine is the fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms, and thus can be considered the naphthalene analog of pyridine with one nitrogen atom in each ring . Six isomeric naphthyridines exist currently .Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine include a melting point of 155-158 °C and a density of 1.068±0.06 g/cm3 . It should be stored in a dark place, under an inert atmosphere, at room temperature .Applications De Recherche Scientifique

Propriétés anticancéreuses

Les 1,6-naphtyridines, qui comprennent la « 1,2,3,4-tétrahydro-1,6-naphtyridin-8-amine », sont connues pour avoir une variété d'applications telles que des activités anticancéreuses, anti-virus de l'immunodéficience humaine (VIH), antimicrobiennes, analgésiques, anti-inflammatoires et antioxydantes . Une étude approfondie de l'activité anticancéreuse des 1,6-naphtyridines sur différentes lignées cellulaires cancéreuses a été réalisée .

Propriétés anti-VIH

Comme mentionné ci-dessus, les 1,6-naphtyridines sont également connues pour avoir des propriétés anti-VIH . Cela suggère que la « this compound » pourrait potentiellement être utilisée dans le développement de nouveaux traitements contre le VIH.

Propriétés antimicrobiennes

Les propriétés antimicrobiennes des 1,6-naphtyridines suggèrent que la « this compound » pourrait être utilisée dans le développement de nouveaux agents antimicrobiens .

Propriétés analgésiques

Les 1,6-naphtyridines sont également connues pour avoir des propriétés analgésiques . Cela suggère que la « this compound » pourrait potentiellement être utilisée dans le développement de nouveaux médicaments contre la douleur.

Propriétés anti-inflammatoires

Les propriétés anti-inflammatoires des 1,6-naphtyridines suggèrent que la « this compound » pourrait être utilisée dans le développement de nouveaux médicaments anti-inflammatoires .

Propriétés antioxydantes

Les 1,6-naphtyridines sont également connues pour avoir des propriétés antioxydantes . Cela suggère que la « this compound » pourrait potentiellement être utilisée dans le développement de nouveaux compléments antioxydants.

Amélioration de l'activité catalytique

“1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine” est utilisé pour améliorer l'activité catalytique des 4- (dialkylamino)pyridines pour l'acétylation par fixation conformationnelle .

Préparation synthétique de modulateurs allostériques sélectifs de l'acide quinolizidinone carboxylique M1

“1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine” est utilisé dans la préparation synthétique de modulateurs allostériques sélectifs de l'acide quinolizidinone carboxylique M1 .

Mécanisme D'action

Target of Action

It is known that this compound is used to enhance the catalytic activity of 4-(dialkylamino)pyridines for acetylation .

Mode of Action

It is known to interact with its targets to enhance their catalytic activity, particularly in the process of acetylation

Biochemical Pathways

It is known that the compound plays a role in the acetylation process , which is a key biochemical pathway involved in protein modification and regulation. The downstream effects of this pathway modulation would depend on the specific proteins being acetylated.

Result of Action

Given its role in enhancing the catalytic activity of certain compounds , it can be inferred that it may modulate cellular processes involving these compounds.

Analyse Biochimique

Biochemical Properties

1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to enhance the catalytic activity of 4-(dialkylamino)pyridines for acetylation by conformational fixation . Additionally, 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine interacts with sex hormone regulatory agents, anti-HIV agents, and anti-cancer agents through specific and differential functionalization of its core structure . These interactions are primarily mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Cellular Effects

The effects of 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine exhibits anticancer activity by inducing apoptosis in cancer cells and inhibiting cell proliferation . It also affects the expression of genes involved in inflammation and immune response, thereby exerting anti-inflammatory effects . Furthermore, this compound can alter cellular metabolism by affecting the activity of key metabolic enzymes.

Molecular Mechanism

At the molecular level, 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine exerts its effects through various mechanisms. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it enhances the catalytic activity of 4-(dialkylamino)pyridines for acetylation by conformational fixation . Additionally, 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in changes in the expression of genes involved in cell proliferation, apoptosis, and immune response.

Temporal Effects in Laboratory Settings

The temporal effects of 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine can maintain its biological activity over extended periods, making it a reliable compound for in vitro and in vivo experiments

Dosage Effects in Animal Models

The effects of 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine vary with different dosages in animal models. Studies have shown that this compound exhibits a dose-dependent response, with higher doses leading to increased biological activity . At very high doses, 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound has been shown to affect the activity of key metabolic enzymes, leading to changes in the levels of metabolites involved in energy production, lipid metabolism, and amino acid synthesis . Additionally, 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine can modulate the activity of enzymes involved in detoxification processes, enhancing the body’s ability to eliminate harmful substances.

Transport and Distribution

The transport and distribution of 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by membrane transporters, allowing it to accumulate in specific tissues . Additionally, 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine can bind to plasma proteins, facilitating its distribution throughout the body . The localization and accumulation of this compound in target tissues are crucial for its biological activity.

Subcellular Localization

The subcellular localization of 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine plays a significant role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For instance, 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine can localize to the nucleus, where it interacts with transcription factors and other regulatory proteins to modulate gene expression . Additionally, it can accumulate in the mitochondria, affecting cellular metabolism and energy production.

Propriétés

IUPAC Name |

1,2,3,4-tetrahydro-1,6-naphthyridin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3/c9-7-5-10-4-6-2-1-3-11-8(6)7/h4-5,11H,1-3,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWJYWOLHBXVMFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CN=CC(=C2NC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-((4'-Chloro-[1,1'-biphenyl])-4-sulfonamido)cyclohexane-1-carboxylic acid](/img/structure/B1451374.png)

![1-[4-(Ethylsulphonyl)-2-fluorophenyl]-3-methylpiperazine](/img/structure/B1451378.png)